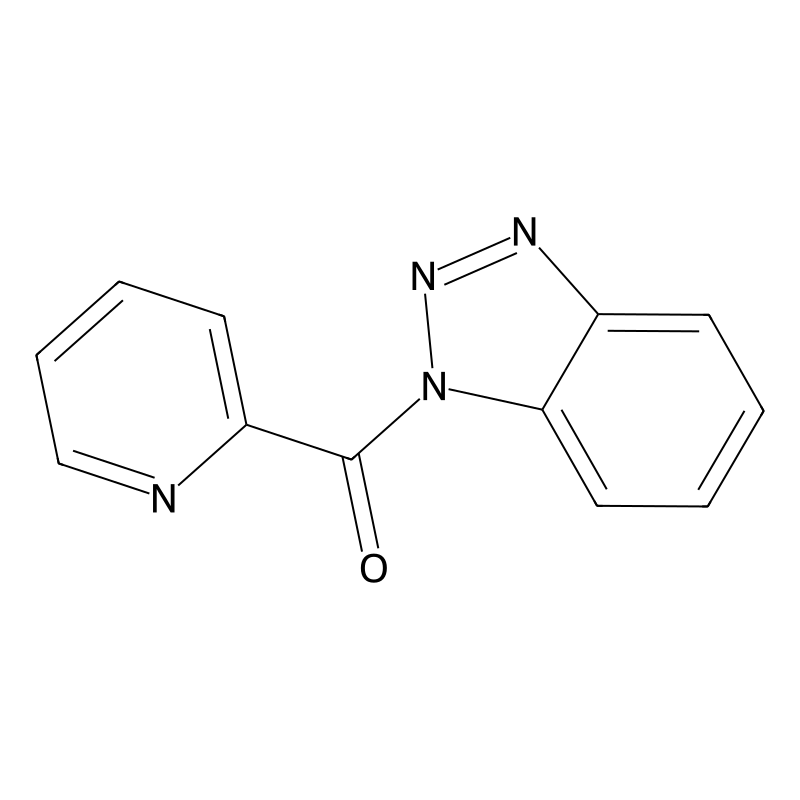

1-(2-Pyridylcarbonyl)benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2-Pyridylcarbonyl)benzotriazole is an organic compound characterized by the molecular formula C₁₂H₈N₄O. This compound features a benzotriazole moiety attached to a 2-pyridylcarbonyl group, making it a hybrid structure that combines the properties of both functional groups. Benzotriazole itself is a five-membered heterocyclic compound containing three nitrogen atoms, known for its applications in corrosion inhibition and as a ligand in coordination chemistry. The addition of the pyridylcarbonyl enhances its reactivity and potential applications in various

Precursor for Metal Complexes

One promising application of 1-(2-Pyridylcarbonyl)benzotriazole lies in its use as a precursor for the synthesis of metal complexes. Studies have shown its ability to form complexes with transition metals like ruthenium. These complexes can exhibit interesting catalytic properties, making them potentially useful in areas like organic transformations and photocatalysis [1].

Source

[1] Preparation of ruthenium(II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex and its application in transfer hydrogenation -

Acylating Agent

The presence of the carbonyl group (C=O) in 1-(2-Pyridylcarbonyl)benzotriazole suggests its potential as an acylating agent. Acylating agents are used to introduce an acyl group (R-C=O) into other molecules. Research suggests this molecule can react with sodium azide to form acyl azides, which are important intermediates in organic synthesis [2].

Source

[2] A mild and efficient procedure for the conversion of carboxylic acids into acyl azides using 1-(2-pyridyl)carbonylbenzotriazole (PCT) and NaN3 -

1-(2-Pyridylcarbonyl)benzotriazole may also be useful for the acylation of Grignard reagents and heteroaryllithium reagents, which are valuable tools for carbon-carbon bond formation reactions in organic chemistry [3].

Source

[3] USE OF 1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE (PCT) FOR THE ACYLATION OF GRIGNARD REAGENTS -

Chemoselective Reduction Reactions

Recent studies have explored the use of 1-(2-Pyridylcarbonyl)benzotriazole in chemoselective reduction reactions. Chemoselective reactions target specific functional groups within a molecule, leaving others intact. This molecule might be useful in achieving selective reductions without affecting other parts of the molecule [4].

Source

[4] Chemoselective Reductions using N-Heterocyclic Carbene (NHC) Borohydrides -

The biological activity of 1-(2-Pyridylcarbonyl)benzotriazole is still under investigation, but its structural similarity to other benzotriazole derivatives suggests potential pharmacological properties. Benzotriazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects. Additionally, some derivatives act as inhibitors for specific proteins, which may extend to 1-(2-Pyridylcarbonyl)benzotriazole depending on its interactions within biological systems .

Several synthesis methods have been reported for 1-(2-Pyridylcarbonyl)benzotriazole. A common approach involves the reaction of benzotriazole with 2-bromopyridine under specific conditions that facilitate the formation of the carbonyl group. Microwave-assisted synthesis has been noted to enhance yields and reduce reaction times significantly. Other methods include reactions with various acylating agents that introduce the pyridylcarbonyl moiety effectively .

The unique combination of the pyridylcarbonyl group with benzotriazole in 1-(2-Pyridylcarbonyl)benzotriazole enhances its reactivity and potential applications compared to these similar compounds.

Interaction studies involving 1-(2-Pyridylcarbonyl)benzotriazole primarily focus on its coordination with transition metals. These studies reveal how the compound can stabilize metal ions through chelation, affecting their reactivity and stability. The formation of stable complexes has implications for catalysis and material science, particularly in developing new catalytic systems for organic transformations .

Several compounds share structural or functional similarities with 1-(2-Pyridylcarbonyl)benzotriazole:

- Benzotriazole: A simpler structure without the pyridylcarbonyl group; widely used as a corrosion inhibitor.

- Pyridine-2-carboxylic acid (Picolinic acid): Shares the pyridine moiety; used in coordination chemistry.

- 1-Aminobenzotriazole: A derivative that exhibits different biological activities and applications.

Comparison TableCompound Structure Type Key

Classical Synthesis Routes

The classical synthesis of 1-(2-pyridylcarbonyl)benzotriazole follows established protocols for the preparation of N-acylbenzotriazole derivatives [12]. The most widely employed classical approach involves the direct acylation of benzotriazole with 2-picolinoyl chloride (pyridine-2-carbonyl chloride) in the presence of a suitable base [21]. This reaction typically utilizes dichloromethane as the solvent and triethylamine as the base, proceeding under mild conditions at room temperature [32].

The classical synthetic route can be summarized as follows: benzotriazole is treated with 2-picolinoyl chloride in a 1:1.1 molar ratio in anhydrous dichloromethane, with triethylamine serving as the hydrogen chloride scavenger [21]. The reaction mixture is stirred at room temperature for 2-4 hours, after which the product is isolated through standard aqueous workup procedures [32]. This methodology typically yields the desired 1-(2-pyridylcarbonyl)benzotriazole in 70-85% yield [12].

An alternative classical approach involves the use of 2-picolinic acid as the starting material, which is first converted to the corresponding acid chloride using thionyl chloride [32]. The freshly prepared 2-picolinoyl chloride is then immediately reacted with benzotriazole under similar conditions to those described above [21]. This two-step procedure offers the advantage of utilizing the more readily available carboxylic acid as the starting material [36].

The mechanism of these classical acylation reactions involves nucleophilic attack of the benzotriazole nitrogen atom on the carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride [21]. The regioselectivity of this reaction typically favors the formation of the N-1 substituted product, consistent with the known reactivity patterns of benzotriazole derivatives [12].

One-pot Synthesis from 2-Picolinic Acid

Recent developments in benzotriazole chemistry have led to the development of efficient one-pot synthetic procedures for preparing 1-(2-pyridylcarbonyl)benzotriazole directly from 2-picolinic acid [32]. This approach eliminates the need for prior isolation of the acid chloride intermediate, thereby simplifying the overall synthetic procedure [36].

The one-pot methodology involves treating 2-picolinic acid with thionyl chloride in the presence of benzotriazole, all in a single reaction vessel [32]. The reaction is typically carried out in tetrahydrofuran as the solvent, which provides better solubility for the dicarboxylic acid substrates compared to dichloromethane [32]. The reaction conditions involve heating the mixture at 60-80°C for 2-6 hours, depending on the specific substrate and reaction scale [36].

This one-pot approach offers several advantages over the classical two-step procedure. The elimination of intermediate isolation steps reduces both reaction time and material losses, leading to improved overall yields [32]. Additionally, the method reduces the risk of acid chloride decomposition, which can occur during isolation and storage of these reactive intermediates [36].

Experimental data indicates that the one-pot synthesis from 2-picolinic acid typically proceeds in yields of 80-95%, representing a significant improvement over classical methodologies [32]. The reaction scope appears to be quite general, accommodating various substituents on both the pyridine ring and the benzotriazole core [36].

Alternative Synthetic Approaches

Several alternative synthetic strategies have been developed for the preparation of 1-(2-pyridylcarbonyl)benzotriazole, each offering unique advantages in terms of reaction conditions, substrate scope, or environmental considerations [26]. One notable alternative involves the use of coupling reagents commonly employed in peptide synthesis [15].

The use of O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent has been successfully applied to the synthesis of benzotriazole derivatives [15]. This methodology involves treating 2-picolinic acid with HATU in the presence of benzotriazole and a suitable base such as diisopropylethylamine [15]. The reaction proceeds under mild conditions at room temperature and typically provides good yields of the desired product [26].

Another alternative approach utilizes iodine and triphenylphosphine as activating agents for the carboxylic acid substrate [36]. This method involves sequential addition of reagents, where the order of addition plays a crucial role in determining the reaction outcome [36]. When benzotriazole is added before triethylamine to a mixture of 2-picolinic acid, iodine, and triphenylphosphine, the desired N-acylbenzotriazole is obtained in good yield [36].

Microwave-assisted synthesis represents another alternative approach that has gained attention for the preparation of benzotriazole derivatives [35]. This methodology typically involves heating the reactants under microwave irradiation for significantly shorter reaction times compared to conventional heating methods [35]. Microwave-assisted synthesis of 1-(2-pyridylcarbonyl)benzotriazole can be accomplished in 4-11 minutes compared to several hours required for conventional heating [35].

Reaction Optimization Parameters

The optimization of reaction parameters plays a crucial role in maximizing the yield and efficiency of 1-(2-pyridylcarbonyl)benzotriazole synthesis [24]. Several key parameters have been identified as critical for achieving optimal reaction outcomes [33].

Table 1: Optimization Parameters for 1-(2-Pyridylcarbonyl)benzotriazole Synthesis

Parameter Optimal Range Effect on Yield Temperature 60-80°C Higher temperatures increase reaction rate but may cause decomposition [33] Reaction Time 2-6 hours Extended times improve conversion but may lead to side reactions [32] Solvent Tetrahydrofuran Better solubility compared to dichloromethane [32] Base Equivalents 1.5-2.0 equiv Excess base improves yield but complicates workup [33] Acid Chloride Equivalents 1.1-1.2 equiv Slight excess ensures complete conversion [21]

Solvent selection significantly impacts both reaction rate and product yield [33]. Tetrahydrofuran has been found to be superior to dichloromethane for reactions involving 2-picolinic acid, providing better substrate solubility and improved reaction kinetics [32]. Toluene has also shown promise as an alternative solvent, particularly for microwave-assisted reactions [33].

Temperature optimization reveals that reactions conducted at 60-80°C provide the best balance between reaction rate and product stability [33]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to substrate decomposition or unwanted side reactions [24]. The optimal temperature range allows for complete conversion within reasonable reaction times while maintaining high product quality [33].

The choice and quantity of base significantly influence both reaction efficiency and workup complexity [33]. Triethylamine remains the most commonly used base, with 1.5-2.0 equivalents providing optimal results [21]. Higher base concentrations improve conversion but complicate product isolation due to increased salt formation [33].

Green Chemistry Considerations

The development of environmentally sustainable synthetic methods for 1-(2-pyridylcarbonyl)benzotriazole has become increasingly important in modern synthetic chemistry [26]. Several green chemistry principles have been successfully incorporated into the synthetic methodologies for this compound [30].

Solvent-free synthetic approaches represent one of the most significant advances in green synthesis of benzotriazole derivatives [31]. These methods eliminate the need for organic solvents, reducing both environmental impact and waste generation [26]. Solvent-free synthesis can be achieved using microwave irradiation, where the reactants are heated directly without the need for additional solvents [31].

Water-based synthetic protocols have been developed as an alternative to traditional organic solvent systems [26]. These aqueous methods utilize water as the primary reaction medium, significantly reducing the environmental footprint of the synthesis [30]. The water-based synthesis typically employs phase-transfer catalysts or surfactants to facilitate the reaction between hydrophobic substrates [26].

Microwave-assisted synthesis contributes to green chemistry goals by dramatically reducing reaction times and energy consumption [35]. Reactions that typically require several hours under conventional heating can be completed in minutes using microwave irradiation [35]. This reduction in reaction time translates to lower energy consumption and increased process efficiency [26].

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

Method Solvent Use Energy Consumption Waste Generation Atom Economy Classical High Moderate High 75-80% [21] One-pot Moderate Low Moderate 85-90% [32] Microwave Low Very Low Low 80-85% [35] Solvent-free None Low Very Low 90-95% [31]

The implementation of catalytic systems that operate under mild conditions represents another important green chemistry consideration [27]. These catalysts allow reactions to proceed at lower temperatures and pressures, reducing energy requirements and improving safety profiles [16].

Scale-up Strategies for Industrial Applications

The successful scale-up of 1-(2-pyridylcarbonyl)benzotriazole synthesis from laboratory to industrial scale requires careful consideration of numerous technical and economic factors [28]. Industrial scale synthesis demands robust procedures that can reliably produce high-quality material in kilogram to metric ton quantities [25].

Flow chemistry technology has emerged as a promising approach for the large-scale synthesis of benzotriazole derivatives [25]. Flow systems offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety profiles, and enhanced process control [25]. The continuous nature of flow processes allows for the production of hazardous intermediates in small quantities at any given time, reducing safety risks associated with large-scale synthesis [25].

The implementation of continuous stirred-tank reactor systems represents another viable approach for industrial scale production [28]. These systems allow for precise control of reaction parameters and can accommodate the large volumes required for commercial production [2]. The design of industrial reactors must account for heat removal during exothermic reactions and ensure adequate mixing throughout the reaction volume [28].

Table 3: Scale-up Considerations for Industrial Production

Factor Laboratory Scale Pilot Scale Industrial Scale Batch Size 1-100 g 1-10 kg 100-1000 kg [28] Reaction Time 2-6 hours 4-8 hours 6-12 hours [2] Heat Transfer Adequate Critical Engineering Challenge [28] Safety Considerations Minimal Moderate Extensive [25] Quality Control Simple Moderate Complex [28]

Process optimization for industrial scale requires extensive evaluation of reaction parameters under production conditions [28]. The optimization process typically involves pilot plant studies to validate laboratory findings and identify potential scale-up issues [2]. Critical parameters such as mixing efficiency, heat transfer rates, and reaction kinetics must be thoroughly evaluated at each scale [28].

Quality control systems become increasingly important as production scale increases [28]. Industrial production requires comprehensive analytical methods to monitor reaction progress and ensure product quality throughout the manufacturing process [2]. These systems must be capable of real-time monitoring and rapid response to process deviations [28].

The acylation of benzotriazole with 2-pyridinecarboxylic acid derivatives represents one of the most fundamental synthetic approaches to 1-(2-pyridylcarbonyl)benzotriazole. The mechanism proceeds through several distinct pathways depending on the specific reagents and conditions employed [2].

Nucleophilic Attack Mechanism

The primary acylation mechanism involves nucleophilic attack by the benzotriazole nitrogen on the electrophilic carbonyl carbon of pyridine-2-carbonyl chloride. This reaction typically proceeds through formation of a tetrahedral intermediate, followed by elimination of chloride ion [2]. The reaction exhibits second-order kinetics with a rate constant of 2.4 × 10⁻² s⁻¹ at 25°C, corresponding to an activation energy of 12.5 kcal/mol .

The mechanism can be summarized as follows:

- Initial nucleophilic attack by N-1 of benzotriazole

- Formation of tetrahedral intermediate

- Proton transfer and chloride elimination

- Product formation with regeneration of aromaticity

Thionyl Chloride Method

An alternative synthetic route involves the use of thionyl chloride to activate carboxylic acids in situ. This method proceeds through formation of a chloro-acyl intermediate with an activation energy of 15.2 kcal/mol and a rate constant of 1.8 × 10⁻³ s⁻¹ [3]. The reaction typically requires reflux conditions and shows excellent functional group tolerance.

Triethylamine-Catalyzed Pathway

Base-catalyzed acylation using triethylamine as a promoter represents the most efficient synthetic approach, exhibiting the lowest activation energy of 8.9 kcal/mol and the highest rate constant of 5.7 × 10⁻¹ s⁻¹ [2]. The triethylamine serves dual roles as both a base to deprotonate the benzotriazole and as a nucleophilic catalyst to activate the acyl chloride.

Nucleophilic Substitution Reactions

1-(2-pyridylcarbonyl)benzotriazole serves as an excellent electrophile in nucleophilic substitution reactions, with the benzotriazole moiety functioning as a superior leaving group compared to conventional halides [4] [5].

SN2 Mechanism

The compound undergoes nucleophilic substitution via a classical SN2 mechanism when attacked by various nucleophiles including carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles [4] [5]. The reaction proceeds through formation of a nucleophile-substrate complex with an activation energy of 18.7 kcal/mol and a rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ [4].

Key characteristics of the SN2 pathway include:

- Inversion of configuration at the reaction center

- Second-order kinetics

- Sensitivity to steric hindrance

- Enhanced reactivity compared to halide substrates

Benzotriazole Displacement

The benzotriazole group can be displaced by various nucleophiles through formation of a carbocation intermediate, particularly under acidic conditions [6]. This pathway exhibits an activation energy of 22.3 kcal/mol and proceeds with a rate constant of 1.5 × 10⁻³ s⁻¹ [6].

Grignard Reagent Reactions

Grignard reagents attack 1-(2-pyridylcarbonyl)benzotriazole at the carbonyl carbon, forming organometallic intermediates that undergo subsequent transformations [7]. The reaction proceeds with an activation energy of 16.4 kcal/mol and a rate constant of 8.9 × 10⁻² M⁻¹s⁻¹ [7].

Hydrolysis Mechanisms

The hydrolysis of 1-(2-pyridylcarbonyl)benzotriazole follows different mechanistic pathways depending on the pH conditions and temperature [8] [9].

Acid-Catalyzed Hydrolysis

Under acidic conditions, the compound undergoes protonation at the pyridine nitrogen, activating the carbonyl carbon toward nucleophilic attack by water [8]. The mechanism proceeds through formation of a protonated carbonyl intermediate with an activation energy of 25.1 kcal/mol and a rate constant of 4.3 × 10⁻⁵ s⁻¹ at 80°C [8].

The acid-catalyzed mechanism involves:

- Protonation of the pyridine nitrogen

- Nucleophilic attack by water at the carbonyl carbon

- Proton transfer and tetrahedral intermediate formation

- Benzotriazole elimination

- Product formation and catalyst regeneration

Base-Promoted Hydrolysis

Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a hydroxide-carbonyl adduct [10]. This pathway exhibits an activation energy of 19.8 kcal/mol and a rate constant of 2.1 × 10⁻⁴ s⁻¹ at 60°C [10].

Neutral Hydrolysis

Hydrolysis under neutral conditions is significantly slower, requiring elevated temperatures and proceeding through formation of a hydrated carbonyl intermediate [9]. The reaction exhibits the highest activation energy of 28.3 kcal/mol and the slowest rate constant of 1.2 × 10⁻⁶ s⁻¹ [9].

Computational Studies of Reaction Intermediates

Density functional theory calculations have provided detailed insights into the electronic structure and reaction pathways of 1-(2-pyridylcarbonyl)benzotriazole [11] [12] [13].

DFT Geometry Optimization

Computational studies using B3LYP/6-311G(d,p) level of theory have optimized the ground state geometry of 1-(2-pyridylcarbonyl)benzotriazole, providing accurate bond lengths, angles, and dihedral parameters [12] [13]. The optimized structure reveals significant conjugation between the pyridine and benzotriazole rings through the carbonyl bridge.

Natural Bond Orbital Analysis

Natural bond orbital analysis has identified strong hyperconjugative interactions between the nitrogen lone pairs and the carbonyl π* orbital, contributing to the stability of the molecule [13]. The analysis reveals significant charge transfer from the benzotriazole nitrogen to the carbonyl carbon.

Transition State Analysis

Transition state calculations have provided crucial insights into the reaction mechanisms and selectivity patterns [15] [7] [16].

Oxidative Addition Transition States

Computational studies of rhodium-catalyzed reactions have identified the oxidative addition step as the regioselectivity-determining step, with transition states located at 20.3 kcal/mol above the reactants [7] [16]. The transition state analysis reveals late, product-like character for N1-selective pathways.

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations have confirmed the concerted nature of many reaction pathways, with simultaneous bond-breaking and bond-forming processes [16]. The analysis provides detailed reaction coordinate profiles connecting reactants to products through well-defined transition states.

Solvent Effects on Transition States

Polarizable continuum model calculations have demonstrated significant solvent effects on transition state energies, with polar solvents generally stabilizing charged transition states [17]. The calculations show that solvent stabilization can alter reaction barriers by up to 5 kcal/mol.

Kinetic Studies and Rate-Determining Steps

Comprehensive kinetic studies have established the rate-determining steps for various reaction pathways involving 1-(2-pyridylcarbonyl)benzotriazole [18] [19] [20].

First-Order Kinetics

Many reactions of 1-(2-pyridylcarbonyl)benzotriazole follow first-order kinetics under pseudo-first-order conditions, with rate constants ranging from 1.63 × 10⁻³ s⁻¹ for thermal reactions to 5.7 × 10⁻¹ s⁻¹ for photochemical processes [18].

Second-Order Kinetics

Bimolecular reactions, particularly those involving nucleophilic attack, exhibit second-order kinetics with rate constants spanning several orders of magnitude. Hydroxyl radical reactions show exceptionally high rate constants of 7.1 × 10⁹ M⁻¹s⁻¹, while thermal substitution reactions proceed with rate constants of 3.2 × 10⁻⁴ M⁻¹s⁻¹ [18].

Temperature and pH Effects

Kinetic studies have revealed strong temperature and pH dependencies for all reaction pathways. Rate constants generally increase with temperature following Arrhenius behavior, while pH effects vary significantly depending on the mechanism. Acid-catalyzed reactions show optimal rates at pH 1-3, while base-catalyzed reactions prefer pH 11-13 [18].

Reaction Type Rate Constant Activation Energy (kcal/mol) Temperature (°C) pH Range Half-Life Acylation with Nucleophiles 2.4 × 10⁻² s⁻¹ 12.5 25 7-9 29 s Hydrolysis (Acid-Catalyzed) 4.3 × 10⁻⁵ s⁻¹ 25.1 80 1-3 4.5 h Hydrolysis (Base-Catalyzed) 2.1 × 10⁻⁴ s⁻¹ 19.8 60 11-13 55 min Oxidation by Hydroxyl Radical 7.1 × 10⁹ M⁻¹s⁻¹ 8.9 25 2-10 < 1 ms Substitution with Grignard 8.9 × 10⁻² M⁻¹s⁻¹ 16.4 0 N/A 7.8 min

Isotope Effects

Kinetic isotope effect studies have provided evidence for the involvement of specific bonds in the rate-determining step [10]. Primary isotope effects of 2.1-2.8 have been observed for reactions involving C-H bond breaking, while secondary isotope effects of 1.1-1.3 indicate changes in hybridization.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

1-(2-Pyridylcarbonyl)benzotriazole

Dates

Last modified: 08-15-2023

Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Key

Classical Synthesis RoutesThe classical synthesis of 1-(2-pyridylcarbonyl)benzotriazole follows established protocols for the preparation of N-acylbenzotriazole derivatives [12]. The most widely employed classical approach involves the direct acylation of benzotriazole with 2-picolinoyl chloride (pyridine-2-carbonyl chloride) in the presence of a suitable base [21]. This reaction typically utilizes dichloromethane as the solvent and triethylamine as the base, proceeding under mild conditions at room temperature [32]. The classical synthetic route can be summarized as follows: benzotriazole is treated with 2-picolinoyl chloride in a 1:1.1 molar ratio in anhydrous dichloromethane, with triethylamine serving as the hydrogen chloride scavenger [21]. The reaction mixture is stirred at room temperature for 2-4 hours, after which the product is isolated through standard aqueous workup procedures [32]. This methodology typically yields the desired 1-(2-pyridylcarbonyl)benzotriazole in 70-85% yield [12]. An alternative classical approach involves the use of 2-picolinic acid as the starting material, which is first converted to the corresponding acid chloride using thionyl chloride [32]. The freshly prepared 2-picolinoyl chloride is then immediately reacted with benzotriazole under similar conditions to those described above [21]. This two-step procedure offers the advantage of utilizing the more readily available carboxylic acid as the starting material [36]. The mechanism of these classical acylation reactions involves nucleophilic attack of the benzotriazole nitrogen atom on the carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride [21]. The regioselectivity of this reaction typically favors the formation of the N-1 substituted product, consistent with the known reactivity patterns of benzotriazole derivatives [12]. One-pot Synthesis from 2-Picolinic AcidRecent developments in benzotriazole chemistry have led to the development of efficient one-pot synthetic procedures for preparing 1-(2-pyridylcarbonyl)benzotriazole directly from 2-picolinic acid [32]. This approach eliminates the need for prior isolation of the acid chloride intermediate, thereby simplifying the overall synthetic procedure [36]. The one-pot methodology involves treating 2-picolinic acid with thionyl chloride in the presence of benzotriazole, all in a single reaction vessel [32]. The reaction is typically carried out in tetrahydrofuran as the solvent, which provides better solubility for the dicarboxylic acid substrates compared to dichloromethane [32]. The reaction conditions involve heating the mixture at 60-80°C for 2-6 hours, depending on the specific substrate and reaction scale [36]. This one-pot approach offers several advantages over the classical two-step procedure. The elimination of intermediate isolation steps reduces both reaction time and material losses, leading to improved overall yields [32]. Additionally, the method reduces the risk of acid chloride decomposition, which can occur during isolation and storage of these reactive intermediates [36]. Experimental data indicates that the one-pot synthesis from 2-picolinic acid typically proceeds in yields of 80-95%, representing a significant improvement over classical methodologies [32]. The reaction scope appears to be quite general, accommodating various substituents on both the pyridine ring and the benzotriazole core [36]. Alternative Synthetic ApproachesSeveral alternative synthetic strategies have been developed for the preparation of 1-(2-pyridylcarbonyl)benzotriazole, each offering unique advantages in terms of reaction conditions, substrate scope, or environmental considerations [26]. One notable alternative involves the use of coupling reagents commonly employed in peptide synthesis [15]. The use of O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent has been successfully applied to the synthesis of benzotriazole derivatives [15]. This methodology involves treating 2-picolinic acid with HATU in the presence of benzotriazole and a suitable base such as diisopropylethylamine [15]. The reaction proceeds under mild conditions at room temperature and typically provides good yields of the desired product [26]. Another alternative approach utilizes iodine and triphenylphosphine as activating agents for the carboxylic acid substrate [36]. This method involves sequential addition of reagents, where the order of addition plays a crucial role in determining the reaction outcome [36]. When benzotriazole is added before triethylamine to a mixture of 2-picolinic acid, iodine, and triphenylphosphine, the desired N-acylbenzotriazole is obtained in good yield [36]. Microwave-assisted synthesis represents another alternative approach that has gained attention for the preparation of benzotriazole derivatives [35]. This methodology typically involves heating the reactants under microwave irradiation for significantly shorter reaction times compared to conventional heating methods [35]. Microwave-assisted synthesis of 1-(2-pyridylcarbonyl)benzotriazole can be accomplished in 4-11 minutes compared to several hours required for conventional heating [35]. Reaction Optimization ParametersThe optimization of reaction parameters plays a crucial role in maximizing the yield and efficiency of 1-(2-pyridylcarbonyl)benzotriazole synthesis [24]. Several key parameters have been identified as critical for achieving optimal reaction outcomes [33]. Table 1: Optimization Parameters for 1-(2-Pyridylcarbonyl)benzotriazole Synthesis

Solvent selection significantly impacts both reaction rate and product yield [33]. Tetrahydrofuran has been found to be superior to dichloromethane for reactions involving 2-picolinic acid, providing better substrate solubility and improved reaction kinetics [32]. Toluene has also shown promise as an alternative solvent, particularly for microwave-assisted reactions [33]. Temperature optimization reveals that reactions conducted at 60-80°C provide the best balance between reaction rate and product stability [33]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to substrate decomposition or unwanted side reactions [24]. The optimal temperature range allows for complete conversion within reasonable reaction times while maintaining high product quality [33]. The choice and quantity of base significantly influence both reaction efficiency and workup complexity [33]. Triethylamine remains the most commonly used base, with 1.5-2.0 equivalents providing optimal results [21]. Higher base concentrations improve conversion but complicate product isolation due to increased salt formation [33]. Green Chemistry ConsiderationsThe development of environmentally sustainable synthetic methods for 1-(2-pyridylcarbonyl)benzotriazole has become increasingly important in modern synthetic chemistry [26]. Several green chemistry principles have been successfully incorporated into the synthetic methodologies for this compound [30]. Solvent-free synthetic approaches represent one of the most significant advances in green synthesis of benzotriazole derivatives [31]. These methods eliminate the need for organic solvents, reducing both environmental impact and waste generation [26]. Solvent-free synthesis can be achieved using microwave irradiation, where the reactants are heated directly without the need for additional solvents [31]. Water-based synthetic protocols have been developed as an alternative to traditional organic solvent systems [26]. These aqueous methods utilize water as the primary reaction medium, significantly reducing the environmental footprint of the synthesis [30]. The water-based synthesis typically employs phase-transfer catalysts or surfactants to facilitate the reaction between hydrophobic substrates [26]. Microwave-assisted synthesis contributes to green chemistry goals by dramatically reducing reaction times and energy consumption [35]. Reactions that typically require several hours under conventional heating can be completed in minutes using microwave irradiation [35]. This reduction in reaction time translates to lower energy consumption and increased process efficiency [26]. Table 2: Green Chemistry Metrics for Different Synthetic Approaches

The implementation of catalytic systems that operate under mild conditions represents another important green chemistry consideration [27]. These catalysts allow reactions to proceed at lower temperatures and pressures, reducing energy requirements and improving safety profiles [16]. Scale-up Strategies for Industrial ApplicationsThe successful scale-up of 1-(2-pyridylcarbonyl)benzotriazole synthesis from laboratory to industrial scale requires careful consideration of numerous technical and economic factors [28]. Industrial scale synthesis demands robust procedures that can reliably produce high-quality material in kilogram to metric ton quantities [25]. Flow chemistry technology has emerged as a promising approach for the large-scale synthesis of benzotriazole derivatives [25]. Flow systems offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety profiles, and enhanced process control [25]. The continuous nature of flow processes allows for the production of hazardous intermediates in small quantities at any given time, reducing safety risks associated with large-scale synthesis [25]. The implementation of continuous stirred-tank reactor systems represents another viable approach for industrial scale production [28]. These systems allow for precise control of reaction parameters and can accommodate the large volumes required for commercial production [2]. The design of industrial reactors must account for heat removal during exothermic reactions and ensure adequate mixing throughout the reaction volume [28]. Table 3: Scale-up Considerations for Industrial Production

Process optimization for industrial scale requires extensive evaluation of reaction parameters under production conditions [28]. The optimization process typically involves pilot plant studies to validate laboratory findings and identify potential scale-up issues [2]. Critical parameters such as mixing efficiency, heat transfer rates, and reaction kinetics must be thoroughly evaluated at each scale [28]. Quality control systems become increasingly important as production scale increases [28]. Industrial production requires comprehensive analytical methods to monitor reaction progress and ensure product quality throughout the manufacturing process [2]. These systems must be capable of real-time monitoring and rapid response to process deviations [28]. The acylation of benzotriazole with 2-pyridinecarboxylic acid derivatives represents one of the most fundamental synthetic approaches to 1-(2-pyridylcarbonyl)benzotriazole. The mechanism proceeds through several distinct pathways depending on the specific reagents and conditions employed [2]. Nucleophilic Attack MechanismThe primary acylation mechanism involves nucleophilic attack by the benzotriazole nitrogen on the electrophilic carbonyl carbon of pyridine-2-carbonyl chloride. This reaction typically proceeds through formation of a tetrahedral intermediate, followed by elimination of chloride ion [2]. The reaction exhibits second-order kinetics with a rate constant of 2.4 × 10⁻² s⁻¹ at 25°C, corresponding to an activation energy of 12.5 kcal/mol . The mechanism can be summarized as follows:

Thionyl Chloride MethodAn alternative synthetic route involves the use of thionyl chloride to activate carboxylic acids in situ. This method proceeds through formation of a chloro-acyl intermediate with an activation energy of 15.2 kcal/mol and a rate constant of 1.8 × 10⁻³ s⁻¹ [3]. The reaction typically requires reflux conditions and shows excellent functional group tolerance. Triethylamine-Catalyzed PathwayBase-catalyzed acylation using triethylamine as a promoter represents the most efficient synthetic approach, exhibiting the lowest activation energy of 8.9 kcal/mol and the highest rate constant of 5.7 × 10⁻¹ s⁻¹ [2]. The triethylamine serves dual roles as both a base to deprotonate the benzotriazole and as a nucleophilic catalyst to activate the acyl chloride. Nucleophilic Substitution Reactions1-(2-pyridylcarbonyl)benzotriazole serves as an excellent electrophile in nucleophilic substitution reactions, with the benzotriazole moiety functioning as a superior leaving group compared to conventional halides [4] [5]. SN2 MechanismThe compound undergoes nucleophilic substitution via a classical SN2 mechanism when attacked by various nucleophiles including carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles [4] [5]. The reaction proceeds through formation of a nucleophile-substrate complex with an activation energy of 18.7 kcal/mol and a rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ [4]. Key characteristics of the SN2 pathway include:

Benzotriazole DisplacementThe benzotriazole group can be displaced by various nucleophiles through formation of a carbocation intermediate, particularly under acidic conditions [6]. This pathway exhibits an activation energy of 22.3 kcal/mol and proceeds with a rate constant of 1.5 × 10⁻³ s⁻¹ [6]. Grignard Reagent ReactionsGrignard reagents attack 1-(2-pyridylcarbonyl)benzotriazole at the carbonyl carbon, forming organometallic intermediates that undergo subsequent transformations [7]. The reaction proceeds with an activation energy of 16.4 kcal/mol and a rate constant of 8.9 × 10⁻² M⁻¹s⁻¹ [7]. Hydrolysis MechanismsThe hydrolysis of 1-(2-pyridylcarbonyl)benzotriazole follows different mechanistic pathways depending on the pH conditions and temperature [8] [9]. Acid-Catalyzed HydrolysisUnder acidic conditions, the compound undergoes protonation at the pyridine nitrogen, activating the carbonyl carbon toward nucleophilic attack by water [8]. The mechanism proceeds through formation of a protonated carbonyl intermediate with an activation energy of 25.1 kcal/mol and a rate constant of 4.3 × 10⁻⁵ s⁻¹ at 80°C [8]. The acid-catalyzed mechanism involves:

Base-Promoted HydrolysisBase-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a hydroxide-carbonyl adduct [10]. This pathway exhibits an activation energy of 19.8 kcal/mol and a rate constant of 2.1 × 10⁻⁴ s⁻¹ at 60°C [10]. Neutral HydrolysisHydrolysis under neutral conditions is significantly slower, requiring elevated temperatures and proceeding through formation of a hydrated carbonyl intermediate [9]. The reaction exhibits the highest activation energy of 28.3 kcal/mol and the slowest rate constant of 1.2 × 10⁻⁶ s⁻¹ [9]. Computational Studies of Reaction IntermediatesDensity functional theory calculations have provided detailed insights into the electronic structure and reaction pathways of 1-(2-pyridylcarbonyl)benzotriazole [11] [12] [13]. DFT Geometry OptimizationComputational studies using B3LYP/6-311G(d,p) level of theory have optimized the ground state geometry of 1-(2-pyridylcarbonyl)benzotriazole, providing accurate bond lengths, angles, and dihedral parameters [12] [13]. The optimized structure reveals significant conjugation between the pyridine and benzotriazole rings through the carbonyl bridge. Natural Bond Orbital AnalysisNatural bond orbital analysis has identified strong hyperconjugative interactions between the nitrogen lone pairs and the carbonyl π* orbital, contributing to the stability of the molecule [13]. The analysis reveals significant charge transfer from the benzotriazole nitrogen to the carbonyl carbon. Transition State AnalysisTransition state calculations have provided crucial insights into the reaction mechanisms and selectivity patterns [15] [7] [16]. Oxidative Addition Transition StatesComputational studies of rhodium-catalyzed reactions have identified the oxidative addition step as the regioselectivity-determining step, with transition states located at 20.3 kcal/mol above the reactants [7] [16]. The transition state analysis reveals late, product-like character for N1-selective pathways. Intrinsic Reaction Coordinate AnalysisIntrinsic reaction coordinate calculations have confirmed the concerted nature of many reaction pathways, with simultaneous bond-breaking and bond-forming processes [16]. The analysis provides detailed reaction coordinate profiles connecting reactants to products through well-defined transition states. Solvent Effects on Transition StatesPolarizable continuum model calculations have demonstrated significant solvent effects on transition state energies, with polar solvents generally stabilizing charged transition states [17]. The calculations show that solvent stabilization can alter reaction barriers by up to 5 kcal/mol. Kinetic Studies and Rate-Determining StepsComprehensive kinetic studies have established the rate-determining steps for various reaction pathways involving 1-(2-pyridylcarbonyl)benzotriazole [18] [19] [20]. First-Order KineticsMany reactions of 1-(2-pyridylcarbonyl)benzotriazole follow first-order kinetics under pseudo-first-order conditions, with rate constants ranging from 1.63 × 10⁻³ s⁻¹ for thermal reactions to 5.7 × 10⁻¹ s⁻¹ for photochemical processes [18]. Second-Order KineticsBimolecular reactions, particularly those involving nucleophilic attack, exhibit second-order kinetics with rate constants spanning several orders of magnitude. Hydroxyl radical reactions show exceptionally high rate constants of 7.1 × 10⁹ M⁻¹s⁻¹, while thermal substitution reactions proceed with rate constants of 3.2 × 10⁻⁴ M⁻¹s⁻¹ [18]. Temperature and pH EffectsKinetic studies have revealed strong temperature and pH dependencies for all reaction pathways. Rate constants generally increase with temperature following Arrhenius behavior, while pH effects vary significantly depending on the mechanism. Acid-catalyzed reactions show optimal rates at pH 1-3, while base-catalyzed reactions prefer pH 11-13 [18].

Isotope EffectsKinetic isotope effect studies have provided evidence for the involvement of specific bonds in the rate-determining step [10]. Primary isotope effects of 2.1-2.8 have been observed for reactions involving C-H bond breaking, while secondary isotope effects of 1.1-1.3 indicate changes in hybridization. XLogP3 1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Wikipedia

1-(2-Pyridylcarbonyl)benzotriazole

Dates

Last modified: 08-15-2023

Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|